Fmoc isothiocyanate

描述

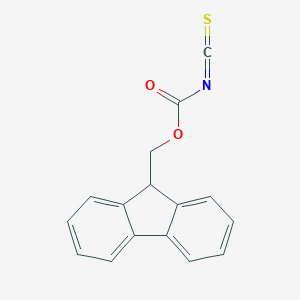

Fmoc isothiocyanate, also known as 9-Fluorenylmethoxycarbonyl isothiocyanate, is a chemical compound with the molecular formula C16H11NO2S. It is widely used in organic synthesis, particularly in the field of peptide synthesis. The compound is known for its role as a protecting group for amino acids, which helps in the stepwise construction of peptides.

属性

IUPAC Name |

9H-fluoren-9-ylmethyl N-(sulfanylidenemethylidene)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2S/c18-16(17-10-20)19-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMYULZVFHHEHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400012 | |

| Record name | Fmoc isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199915-38-3 | |

| Record name | Fmoc isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-Fluoren-9-ylmethoxycarbonylisothiocyanat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Mechanism

-

Dithiocarbamate Formation : A primary amine (e.g., Fmoc-protected amine) reacts with carbon disulfide (CS₂) in the presence of a base (triethylamine, Et₃N) to form a dithiocarbamate intermediate.

-

Desulfurization : The intermediate is treated with DMT/NMM/TsO−, which facilitates the elimination of sulfur to yield the isothiocyanate.

Optimized Conditions

| Parameter | Value |

|---|---|

| Temperature | 90°C (microwave irradiation) |

| Reaction Time | 3 minutes |

| Base | Et₃N (3 equiv) |

| Desulfurating Agent | DMT/NMM/TsO− (1.3 equiv) |

| Solvent | Aqueous or organic media |

| Yield | Up to 89% |

This method is notable for its rapid reaction time and compatibility with both aliphatic and aromatic amines. The use of microwave irradiation enhances reaction efficiency, making it suitable for scalable production.

While less favored due to thiophosgene’s toxicity, this classical method remains a reference point for historical context.

Procedure

-

Fmoc Chloride Preparation : 9-Fluorenylmethanol reacts with phosgene to form Fmoc chloride.

-

Isothiocyanate Formation : Fmoc chloride is treated with potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN) in anhydrous conditions.

Limitations

-

Safety Concerns : Thiophosgene is highly toxic and requires stringent safety measures.

-

Byproduct Management : The reaction generates hydrochloric acid (HCl), necessitating neutralization steps.

-

Yield Variability : Unoptimized conditions often result in lower yields (~55–70%) compared to modern methods.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Microwave-Assisted | Rapid, safe, high-yielding | Requires specialized equipment | 75–89% |

| Thiophosgene-Based | Well-established | Toxic reagents, lower yields | 55–70% |

The microwave-assisted method outperforms traditional approaches in safety and efficiency, aligning with green chemistry principles. Its adaptability to diverse amines makes it the preferred choice for synthesizing Fmoc isothiocyanate.

Industrial-Scale Production

Industrial protocols optimize the microwave method for large batches:

-

Automated Reactors : Ensure precise control of temperature and reagent ratios.

-

Purification : Recrystallization or column chromatography isolates this compound with >95% purity.

-

Quality Control : LC-MS and NMR verify structural integrity, while HPLC assesses purity.

Emerging Techniques

Recent studies explore enzymatic and photochemical routes for isothiocyanate synthesis, though these remain experimental for Fmoc derivatives. Such methods aim to further reduce environmental impact and enhance selectivity .

化学反应分析

Reactions with Amines

- Thiourea Formation Fmoc-isothiocyanate reacts with primary amines to yield thiourea derivatives . This reaction is widely used due to the high reactivity of isothiocyanates towards amines . This reaction is commonly employed in peptide chemistry for the attachment of amino acids .

- Solid-Phase Synthesis In solid-phase synthesis, aromatic amines react with Fmoc-isothiocyanate to produce Fmoc-thioureas, which can be coupled with Rink amide resin to yield corresponding resin-bound products .

Desulfurization Reactions

- DMT/NMM/TsO− as a Desulfurating Agent 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO−) can be used as a desulfurating agent for the indirect formation of dithiocarbamates from primary amines or hydrochlorides in the synthesis of aliphatic and aromatic isothiocyanates .

- Reaction Conditions Reactions are typically carried out in a microwave reactor. For example, phenethylamine is used as a model amine with carbon disulfide (CS2) in the presence of triethylamine (Et3N) to form dithiocarbamate intermediates, which then react with DMT/NMM/TsO− to produce the target isothiocyanate .

Reaction with Thiocarbonyl Fluoride

- Synthesis of Isothiocyanates Isothiocyanates can be synthesized through reactions involving thiocarbonyl fluoride. Thiocarbonyl fluoride reacts with primary amines to produce the corresponding isothiocyanates .

- Reaction Mechanism The reaction can be initiated with CuI and a Langlois reagent to form intermediates. These intermediates react to form another intermediate, which generates thiocarbonyl fluoride in a transition state. The thiocarbonyl fluoride then reacts with a primary amine to yield the isothiocyanate .

科学研究应用

Chemical Synthesis

Peptide Synthesis

Fmoc isothiocyanate is extensively utilized in peptide synthesis as a protecting group for amino acids. This compound allows for the stepwise construction of peptides by protecting the amino group during coupling reactions, thus preventing unwanted side reactions. The stability of the Fmoc group under mild conditions facilitates sequential synthesis without significant complications.

Formation of Thiourea Derivatives

The compound reacts with primary and secondary amines to form thiourea derivatives. These derivatives are valuable in medicinal chemistry due to their diverse biological activities. The reactivity profile of this compound enables the exploration of new compounds with potential pharmacological properties.

Biological Applications

Inhibition of Glycogen Synthase Kinase-3 (GSK-3)

One of the most notable biological activities of this compound is its ability to inhibit GSK-3, an enzyme involved in various cellular processes including metabolism and cell signaling. This inhibition has therapeutic implications for diseases such as diabetes and cancer, where GSK-3 plays a critical role in disease progression.

Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory properties, making it a candidate for further pharmacological studies aimed at developing treatments for inflammatory diseases. Its ability to modulate inflammatory pathways could lead to innovative therapeutic strategies for chronic inflammation.

Anticancer Activity

Isothiocyanates, including this compound, have been studied for their anticancer properties. They can induce apoptosis in cancer cells and inhibit tumor growth through mechanisms such as cell cycle modulation and oxidative stress induction. Case studies have shown significant cytotoxicity against various cancer cell lines, suggesting potential applications as anticancer agents.

Industrial Applications

In the industrial sector, this compound is employed in the production of specialty chemicals and advanced materials. Its unique properties allow for the synthesis of compounds with specific functionalities that are useful across various technologies .

Case Studies

Several studies highlight the applications and effectiveness of this compound:

- Inhibition Studies : Research demonstrated that this compound effectively inhibits GSK-3 activity in vitro, altering cellular signaling pathways associated with cancer progression.

- Cytotoxicity Assays : In vitro assays revealed significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity against specific targets.

- Anti-inflammatory Effects : Studies showed that this compound could reduce pro-inflammatory cytokine production in immune cells, suggesting its potential utility in treating inflammatory diseases.

作用机制

The mechanism of action of Fmoc isothiocyanate involves the formation of a stable adduct with the amino group of amino acids. This protects the amino group from unwanted reactions during peptide synthesis. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group for further reactions.

相似化合物的比较

Similar Compounds

Fmoc chloride: Used as a protecting group for amino acids but does not contain the isothiocyanate group.

Fmoc N-hydroxysuccinimide ester: Another protecting group for amino acids, used in peptide synthesis.

Ethoxycarbonyl isothiocyanate: Similar in structure but with an ethoxy group instead of the fluorenylmethoxy group.

Uniqueness

Fmoc isothiocyanate is unique due to its combination of the Fmoc protecting group and the isothiocyanate functional group. This dual functionality allows it to participate in a wider range of chemical reactions compared to other Fmoc derivatives.

生物活性

Fmoc isothiocyanate (Fmoc-N=C=S) is a compound characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an isothiocyanate functional group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its role as an inhibitor of glycogen synthase kinase-3 (GSK-3), which is implicated in various cellular processes including metabolism and cell signaling. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

This compound has a molecular formula of CHNOS and a molecular weight of approximately 273.31 g/mol. It is synthesized through various methods that typically involve the reaction of Fmoc-protected amines with isothiocyanate reagents. The stability of the Fmoc group under mild conditions allows for its use in sequential peptide synthesis without significant side reactions, making it a valuable reagent in organic synthesis and medicinal chemistry .

Inhibition of GSK-3

One of the most significant biological activities of this compound is its ability to inhibit GSK-3. This enzyme plays a critical role in numerous signaling pathways, and its inhibition has potential therapeutic implications for diseases such as diabetes and cancer. By inhibiting GSK-3, this compound may help regulate glucose metabolism and promote cell survival in various contexts .

Anti-inflammatory Properties

Research has also indicated that this compound possesses anti-inflammatory properties. This activity makes it a candidate for further pharmacological studies aimed at developing treatments for inflammatory diseases. The compound's ability to modulate inflammatory pathways could lead to new therapeutic strategies for conditions characterized by chronic inflammation .

Anticancer Activity

Isothiocyanates, including this compound, have been studied for their anticancer properties. They are known to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and the induction of oxidative stress . Case studies have demonstrated that derivatives of isothiocyanates exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound could be explored as a potential anticancer agent.

The biological activities of this compound can be attributed to several mechanisms:

- Formation of Thiourea Derivatives : this compound reacts with primary and secondary amines to form thiourea derivatives, which are known for their biological activities. This reactivity allows for the exploration of new compounds that may exhibit enhanced pharmacological properties .

- Cell Cycle Modulation : Studies have shown that compounds derived from isothiocyanates can cause cell cycle arrest in cancer cells, leading to reduced proliferation and increased apoptosis .

- Oxidative Stress Induction : Isothiocyanates are known to induce oxidative stress in cells, which can trigger apoptotic pathways. This mechanism has been linked to their anticancer effects .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Inhibition Studies : A study demonstrated that this compound effectively inhibits GSK-3 activity in vitro, leading to altered cellular signaling pathways associated with cancer progression.

- Cytotoxicity Assays : In vitro assays on various cancer cell lines showed that this compound exhibits significant cytotoxic effects, with IC50 values indicating potent activity against specific targets .

- Anti-inflammatory Effects : Research indicated that this compound could reduce pro-inflammatory cytokine production in immune cells, suggesting its potential utility in treating inflammatory diseases .

常见问题

How does Fmoc isothiocyanate facilitate selective modification of peptide termini in solid-phase peptide synthesis (SPPS)?

Level : Basic

Methodological Answer :

this compound is used to introduce the Fmoc (9-fluorenylmethoxycarbonyl) protecting group at the N-terminus of peptides during SPPS. The Fmoc group is base-labile and can be efficiently removed using piperidine (20–50% v/v in DMF), which forms a stable adduct with the dibenzofulvene byproduct to prevent side reactions . This selectivity enables sequential coupling of amino acids while preserving side-chain protections (e.g., Trt for histidine imidazole). Post-synthesis, Fmoc deprotection leaves a free amine for subsequent conjugation or labeling, as demonstrated in the synthesis of fluorescent probes like FITC-labeled peptides .

What methodologies enable real-time monitoring of Fmoc deprotection efficiency during continuous-flow SPPS?

Level : Advanced

Methodological Answer :

Flow-based SPPS systems integrate in-line UV spectroscopy to quantify Fmoc deprotection kinetics. The Fmoc group’s strong absorbance at 301 nm allows real-time tracking of its removal. For example, volume changes in a variable-bed flow reactor (VBFR) correlate with aggregation events during deprotection, enabling optimization of reaction times and solvent conditions . This approach reduces synthesis failures caused by incomplete deprotection, particularly in long or hydrophobic sequences.

How do solvent microenvironment variations influence Fmoc-isothiocyanate-mediated conjugation efficiency?

Level : Advanced

Methodological Answer :

Solvent polarity and pH critically affect Fmoc-isothiocyanate reactivity. In polar aprotic solvents (e.g., DMF), the isothiocyanate group reacts efficiently with primary amines. However, in aqueous or buffered systems, competing hydrolysis can reduce yield. For instance, at pH >8.5, Fmoc-isothiocyanate hydrolyzes to Fmoc-amine, necessitating strict anhydrous conditions during coupling . Adjusting solvent composition (e.g., adding TFE for solubility) or using activating agents (e.g., HOBt/DIC) improves coupling efficiency in challenging sequences .

What analytical strategies resolve contradictions between Fmoc UV quantification and mass spectrometry data in phosphopeptide synthesis?

Level : Advanced

Methodological Answer :

Discrepancies arise when UV quantification of Fmoc deprotection (via absorbance at 301 nm) conflicts with mass spectrometry (MS) results, especially in phosphonate-containing peptides. This is due to incomplete coupling or side reactions (e.g., β-elimination). To resolve this:

- Perform MALDI-TOF MS after each coupling step to verify sequence integrity.

- Use 31P NMR to confirm phosphonate incorporation when UV data is unreliable .

- Optimize coupling times and temperatures to minimize side reactions.

Table 1 : Comparison of Analytical Methods for Phosphopeptide Validation

| Method | Strengths | Limitations |

|---|---|---|

| UV Spectroscopy | Real-time, non-destructive | Interference from aromatic groups |

| MALDI-TOF MS | High mass accuracy | Low sensitivity for hydrophobic peptides |

| 31P NMR | Direct confirmation of phosphonate | Requires >1 mg sample |

How to optimize orthogonal protection schemes when using Fmoc-isothiocyanate in complex glycopeptide architectures?

Level : Advanced

Methodological Answer :

Orthogonal protection involves combining Fmoc with acid-labile groups (e.g., Trt for histidine) and photolabile protections for glycosylation sites. For example:

Use Fmoc-Lys(Alloc)-OH for selective deprotection of lysine side chains.

Introduce glycosyl donors after Fmoc removal, followed by Alloc deprotection with Pd(0) .

Validate orthogonality via HPLC-MS after each step to ensure no cross-deprotection occurs .

What mechanisms underlie pH-dependent self-assembly of Fmoc-modified peptides, and how do they affect biomaterial design?

Level : Advanced

Methodological Answer :

Fmoc-modified peptides (e.g., Fmoc-FF) self-assemble into β-sheet-rich hydrogels via π-π stacking of aromatic Fmoc groups. pH modulates this process:

- High pH (>8) : Deprotonation of carboxyl groups promotes fibril formation and hydrogelation.

- Neutral pH : Rigid ribbons form due to balanced electrostatic interactions.

- Low pH (<4) : Protonation disrupts stacking, yielding disordered aggregates .

Table 2 : pH-Dependent Structural Transitions in Fmoc-FF

| pH Range | Structure | Rheological Properties |

|---|---|---|

| 8–10 | Entangled fibrils | Shear-thinning hydrogel |

| 5–7 | Flat rigid ribbons | Non-gelling |

| <4 | Disordered aggregates | Precipitate |

How to troubleshoot incomplete Fmoc deprotection during automated SPPS of long hydrophobic sequences?

Level : Basic

Methodological Answer :

Incomplete deprotection in hydrophobic peptides is often caused by aggregation. Solutions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。